Decyl mercaptoacetate

Description

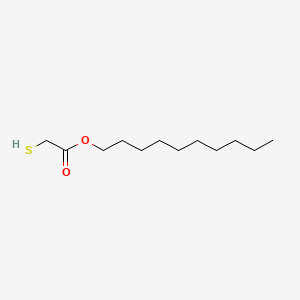

Structure

2D Structure

3D Structure

Properties

CAS No. |

45163-99-3 |

|---|---|

Molecular Formula |

C12H24O2S |

Molecular Weight |

232.38 g/mol |

IUPAC Name |

decyl 2-sulfanylacetate |

InChI |

InChI=1S/C12H24O2S/c1-2-3-4-5-6-7-8-9-10-14-12(13)11-15/h15H,2-11H2,1H3 |

InChI Key |

LMDIIDPLWVGXKM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOC(=O)CS |

Canonical SMILES |

CCCCCCCCCCOC(=O)CS |

Other CAS No. |

45163-99-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Decyl Mercaptoacetate

Thiol-Ene and Thiol-Yne Click Reactions in Organic Synthesis

Thiol-ene and thiol-yne reactions are powerful examples of "click chemistry," characterized by their high yields, stereoselectivity, and rapid reaction rates. wikipedia.org These reactions provide efficient pathways for the formation of thioethers. Decyl mercaptoacetate (B1236969), possessing a reactive thiol group, is an excellent candidate for these transformations. The hydrothiolation reaction, in general, is highly regioselective and can exhibit varying degrees of stereoselectivity. thieme-connect.de The sulfur atom in the thiol group acts as a soft nucleophile, which is attributed to the presence of d-orbitals and its inherent electron density. thieme-connect.de

These reactions can be initiated through two primary mechanistic pathways: nucleophilic conjugate addition and radical-mediated processes.

The nucleophilic addition of a thiol to an activated alkyne, often referred to as a thiol-yne Michael addition, is a well-established synthetic method. nih.govnih.govresearchgate.net This reaction is particularly efficient with soft nucleophiles like the thiolate anion derived from decyl mercaptoacetate, which favors the 1,4-conjugate addition to an α,β-unsaturated carbonyl compound or a similarly activated alkyne. nih.govwikipedia.org

The mechanism is initiated by a base, which deprotonates the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). researchgate.net This thiolate then attacks the β-position of the activated alkyne. The resulting negative charge is delocalized through resonance. Subsequent protonation yields the final vinyl sulfide (B99878) product. wikipedia.org The acidity of the thiol is a critical factor; thiols with adjacent electron-withdrawing groups, such as the ester moiety in this compound, are more acidic and thus more reactive than simple alkanethiols like hexanethiol. nih.gov For instance, studies have shown that ethyl thioglycolate undergoes this addition significantly faster than hexanethiol. nih.gov

The general steps for the base-catalyzed nucleophilic thiol-yne addition are as follows:

Deprotonation: The thiol is deprotonated by a base to form a thiolate anion.

Nucleophilic Attack: The thiolate anion attacks the electrophilic β-carbon of the activated alkyne.

Protonation: The resulting intermediate is protonated to yield the vinyl sulfide.

This nucleophilic pathway is highly controllable and, unlike radical-mediated processes, can avoid side products from double additions, making it a true "click" reaction. bham.ac.uk

The radical-mediated thiol-ene reaction is a robust and widely utilized transformation that proceeds via a free-radical chain mechanism. wikipedia.orgalfa-chemistry.com This process can be initiated by either thermal or photochemical means, often in the presence of a radical initiator. thieme-connect.dealfa-chemistry.com A key characteristic of this reaction is the anti-Markovnikov addition of the thiol across the double bond of an alkene ('ene'). wikipedia.org

The mechanism involves the following steps:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol group of this compound.

Propagation:

The thiyl radical adds to the alkene at the less substituted carbon, forming a carbon-centered radical intermediate. This step is typically the rate-determining step.

A chain-transfer reaction occurs where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This regenerates a thiyl radical and forms the final thioether product. thieme-connect.de

Termination: The reaction is terminated by the combination of two radicals.

This reaction is highly efficient and tolerant of a wide range of functional groups. rsc.orgresearchgate.net However, in the context of thiol-yne reactions, the radical-mediated pathway can be less controllable than the nucleophilic one, as a second thiol molecule can add to the initially formed vinyl sulfide, leading to a dithioether product. d-nb.inforsc.org The kinetics of radical-mediated thiol-ene reactions can be influenced by the presence of basic amines, which can form retardive thiolate anions. acs.org

Role in Condensation and Esterification Reaction Mechanisms

This compound is synthesized through an esterification reaction, a type of condensation reaction where a carboxylic acid (thioglycolic acid) reacts with an alcohol (decanol). libretexts.org This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the formation of the ester. libretexts.orgnii.ac.jp The general mechanism for acid-catalyzed esterification (Fischer esterification) involves the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product. libretexts.org

Continuous processes for the synthesis of mercaptocarboxylic acid esters, including those with decanol, have been developed where water is removed azeotropically under vacuum to maintain a low water concentration and drive the reaction to completion. google.comgoogle.com

Interestingly, organotin compounds, including dibutyltin (B87310) derivatives of mercaptoacetates, can themselves act as catalysts in condensation and esterification reactions. industrialchemicals.gov.au The Steglich esterification, which uses a carbodiimide (B86325) coupling agent like DCC or DIC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is another mild and efficient method for forming ester linkages, particularly useful for sensitive substrates. nih.gov The mechanism involves the activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate, which then acylates the alcohol, facilitated by DMAP. nih.gov

Redox Chemistry and Oxidation Pathways of Thiol Moieties

The redox chemistry of thiols is dominated by the oxidation of the sulfhydryl group (-SH). libretexts.orgresearchgate.net For this compound, this primarily involves the conversion of the thiol to a disulfide, forming a dithiobis(acetate) derivative. This transformation is a key aspect of its chemical reactivity and has implications in various applications.

The oxidation of thiols to disulfides can be achieved using molecular oxygen as a green and atom-economical oxidant. lumblab.orgfrontiersin.org These aerobic oxidations are often facilitated by catalytic systems, frequently involving transition metal complexes. nih.gov For example, copper and cobalt complexes have been shown to be effective catalysts for the aerobic oxidation of thiols. researchgate.netnih.gov

The general reaction is: 2 R-SH + ½ O₂ → R-S-S-R + H₂O

The mechanism of these catalytic oxidations can be complex but generally involves the coordination of the thiol to the metal center, followed by electron transfer to generate a thiyl radical. Two thiyl radicals can then couple to form the disulfide bond. The reduced metal catalyst is subsequently re-oxidized by molecular oxygen, completing the catalytic cycle. lumblab.org Studies on the oxidation of various thiols, including mercaptoacetic acid and dodecylmercaptan, have been reported, providing insight into the behavior of this compound under similar conditions. researchgate.netresearchgate.net

Thiol-disulfide exchange is a fundamental reaction in which a thiol reacts with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. wikipedia.orgnih.gov This reaction is crucial in various chemical and biological processes, including protein folding and the chemistry of dynamic covalent polymers. nih.govlsuhsc.edu

The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'SSR'). researchgate.netwikipedia.org This forms a transient tri-sulfur intermediate, which then resolves by breaking the original disulfide bond, releasing a new thiolate anion (R'S⁻).

The key mechanistic features are:

Nucleophilic Species: The attacking species is the thiolate anion, not the neutral thiol. Therefore, the reaction rate is highly pH-dependent, increasing at pH values above the pKa of the thiol (typically around 8-9), where the concentration of the thiolate is higher. researchgate.netwikipedia.org

Reversibility: The reaction is reversible, and the equilibrium position is determined by the relative concentrations and reduction potentials of the participating thiols and disulfides.

In the context of this compound, its thiol group can react with a disulfide, or its corresponding disulfide can be attacked by another thiol. This reactivity is particularly relevant in systems where dynamic covalent bonds are desired. rsc.org

Advanced Applications of Decyl Mercaptoacetate in Polymer Science and Engineering

Polymer Functionalization and Chain-End Modification

The dual functionality of Decyl Mercaptoacetate (B1236969), possessing both a reactive thiol group and an ester linkage, theoretically allows for its use in various polymer modification strategies. The thiol group is particularly versatile for introduction as a chain-end group, which can then be used for further functionalization.

Grafting-Through and Grafting-To Approaches

In principle, Decyl Mercaptoacetate could be utilized in both "grafting-through" and "grafting-to" methodologies to create graft copolymers.

Grafting-Through: This approach would involve the initial synthesis of a monomer containing the this compound moiety. For instance, the decyl ester group could be replaced with a polymerizable group like a vinyl or acrylic functionality. The thiol group would likely need to be protected during the polymerization of this custom monomer. Subsequent polymerization of this monomer, potentially with other comonomers, would result in a polymer backbone with pendant protected thiol groups derived from the original this compound structure. Deprotection of the thiol would then yield a graft copolymer precursor ready for further modification at the thiol sites.

Grafting-To: In this method, a pre-existing polymer with reactive sites along its backbone (e.g., electrophilic groups) could be reacted with this compound. The nucleophilic thiol group would react with the electrophilic sites on the polymer backbone, effectively "grafting" the this compound molecule onto the polymer. The efficiency of this reaction would depend on factors such as the reactivity of the electrophile, steric hindrance, and reaction conditions.

End-Group Tailoring for Targeted Polymer Properties

The introduction of a this compound-derived end-group onto a polymer chain can significantly influence its properties. The thiol end-group can be used as a handle for a variety of chemical transformations, allowing for the tailoring of the polymer's characteristics. For example, the thiol end-group could be:

Oxidized: To form disulfide bonds, leading to chain coupling and an increase in molecular weight, or the formation of network structures.

Used in Thiol-Ene "Click" Chemistry: For the efficient and specific attachment of other molecules, such as biomolecules, fluorescent dyes, or other polymers.

Reacted with Isocyanates: To form thiourethane linkages, which can introduce different physical properties to the polymer.

The long decyl chain of the ester group would also impart hydrophobicity to the polymer chain end, which could be advantageous in applications requiring surface activity or specific solubility characteristics.

Precision Polymer Synthesis and Architectures

The precise control over polymer architecture is a cornerstone of modern polymer science. This compound, primarily through its thiol group, has the potential to be a valuable tool in various controlled polymerization techniques.

Step-Growth Polymerization Utilizing Thiol-Ester Functionality

While less common than polyester (B1180765) or polyamide synthesis, step-growth polymerization involving thiol-ester exchange reactions is a known method for creating polymers. In such a scenario, a difunctional monomer containing two this compound-like moieties could theoretically undergo polycondensation. However, this is a more speculative application and would require specific monomer design and reaction conditions to be effective. A more plausible role for this compound in this area is as a monofunctional end-capping agent to control the molecular weight of a step-growth polymer.

Controlled Radical Polymerization Techniques with Thiol Transfer Agents

This is the most established application area for compounds like this compound. In controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, thiols and their derivatives can act as chain transfer agents (CTAs). This compound could function as a conventional chain transfer agent to regulate the molecular weight of the resulting polymers. By controlling the ratio of monomer to chain transfer agent, the average chain length of the polymer can be tailored.

The general mechanism involves the transfer of a hydrogen atom from the thiol group to a growing polymer radical, terminating that chain and creating a new thiyl radical that can initiate the polymerization of a new chain. This process helps to produce polymers with a narrower molecular weight distribution compared to conventional free radical polymerization.

Table 1: Hypothetical Data for Controlled Radical Polymerization of Methyl Methacrylate (B99206) (MMA) using this compound as a Chain Transfer Agent (CTA)

| Entry | [MMA]:[CTA] Ratio | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Đ (Mw/Mn) |

| 1 | 100:1 | 95 | 9500 | 9800 | 1.3 |

| 2 | 200:1 | 92 | 18400 | 19200 | 1.4 |

| 3 | 500:1 | 88 | 44000 | 46500 | 1.5 |

Synthesis of Sequence-Defined Non-Natural Polymers

The synthesis of polymers with a precisely defined sequence of monomers is a highly advanced area of research. The role of this compound in this field would likely be as a functional building block or as a modifying agent for a sequence-defined oligomer. For example, a sequence-defined polymer could be synthesized with a specific monomer unit containing a reactive group that could then be post-synthetically modified with this compound to introduce a thiol and a decyl ester at a precise location in the polymer chain. This would allow for the creation of complex macromolecules with highly specific functionalities at predetermined positions.

Development of Sustainable Polymeric Materials

The pursuit of sustainable polymeric materials is a cornerstone of modern polymer science, driven by the need to reduce environmental impact and reliance on fossil fuels. This compound, a long-chain thioester, is emerging as a versatile molecule in this domain, contributing to the development of more environmentally benign polymers through its roles in integrating bio-based components and designing biodegradable systems.

Bio-based Polymer Integration

The integration of bio-based monomers and polymers into existing and new material formulations is a key strategy for enhancing sustainability. While direct research specifically detailing the use of this compound in the integration of bio-based polymers is limited in the provided search results, its function as a chain transfer agent (CTA) in polymerization processes offers a clear pathway for its application in this area.

Chain transfer agents are crucial in controlling the molecular weight and architecture of polymers synthesized via free radical polymerization. In the context of bio-based polymers, this compound can be employed to regulate the polymerization of monomers derived from renewable resources, such as polylactic acid (PLA) precursors or fatty acid-based monomers. nih.govresearchgate.net By controlling the polymer chain length, this compound can help tailor the physical and mechanical properties of the resulting bio-based polymers to meet specific application requirements, thus facilitating their broader adoption.

The table below illustrates the potential role of this compound in the synthesis of various bio-based polymers, based on the general function of mercaptan-containing chain transfer agents.

| Bio-based Polymer | Monomer Source | Potential Role of this compound | Desired Outcome |

| Poly(lactic acid) (PLA) | Corn starch, sugarcane | Molecular weight control during polymerization of lactide. | Optimized mechanical properties and degradation rate. |

| Polyhydroxyalkanoates (PHAs) | Microbial fermentation | Control of polymer chain length during synthesis. | Tailored flexibility and processing characteristics. |

| Bio-based Polyacrylates | Plant oils | Regulation of polymerization for specialty adhesives and coatings. | Controlled adhesive properties and cure rates. |

This table is illustrative and based on the known functions of chain transfer agents in polymerization, as direct research on this compound in these specific bio-based polymer integrations was not found in the provided search results.

Design of Biodegradable Polymeric Systems

This compound can play a significant role in the design of biodegradable polymeric systems. Its function as a chain transfer agent allows for the synthesis of polymers with controlled molecular weights, which is a critical factor in determining the rate of biodegradation. gvpress.com Lower molecular weight polymers generally exhibit faster degradation rates. gvpress.com

The design of biodegradable polymers often involves the use of reversible deactivation radical polymerizations (RDRPs) to create well-defined polymer architectures. nih.gov Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization often utilize thio-compounds as chain transfer agents to control the polymerization process. nih.govacs.org The mercaptan group in this compound makes it a candidate for use in such controlled polymerization techniques for creating biodegradable polyesters and other polymers with tailored degradation profiles.

This compound in Specialty Polymer Formulations

Beyond its role in promoting sustainability, this compound exhibits properties that make it a valuable component in various specialty polymer formulations, including those requiring specific surface activities and unique polymer backbones like polyurethanes.

Emulsifying and Surfactant Properties in Polymer Systems

While this compound itself is not a traditional surfactant, its chemical structure, featuring a long hydrophobic decyl chain and a more polar mercaptoacetate group, imparts amphiphilic character. This structure suggests potential utility as an emulsifier or surfactant in certain polymer systems, particularly in emulsion polymerization. google.commdpi.com In emulsion polymerization, surfactants are critical for stabilizing monomer droplets and the resulting polymer particles in the aqueous phase. mdpi.com

The long alkyl chain of this compound can orient towards the oil (monomer) phase, while the mercaptoacetate group can interface with the water phase, contributing to the stability of the emulsion. Although direct studies on the emulsifying properties of this compound in polymerization are not detailed in the provided search results, the behavior of similar long-chain functionalized molecules supports this potential application. rsc.org

Application in Polyurethane Synthesis and Cationic Surfactant Development

The reactivity of the mercaptan group in this compound opens avenues for its incorporation into polyurethane synthesis and the development of novel cationic surfactants.

Polyurethane Synthesis:

Mercaptans are known to react with isocyanates, a key component in polyurethane production, to form thiourethane linkages. google.com This reaction can be utilized to incorporate this compound into the polyurethane backbone, potentially modifying its properties. The long, flexible decyl chain could act as a soft segment, imparting greater flexibility and a lower glass transition temperature to the resulting polyurethane. This could be particularly useful in the formulation of bio-based and biodegradable polyurethane foams and elastomers. google.comnih.govmdpi.com

A study on the synthesis of cationic polyurethane surfactants involved the reaction of a modified polyurethane containing a tertiary amine (derived from triethanol amine monomercaptoacetate) with alkyl bromoacetates of varying chain lengths (including decyl). researchgate.net This indicates that mercaptoacetate structures are viable for incorporation into polyurethane backbones and subsequent functionalization.

Cationic Surfactant Development:

The synthesis of cationic surfactants often involves the quaternization of a tertiary amine. researchgate.net this compound can serve as a precursor in the synthesis of novel cationic surfactants. For instance, the mercaptan group can be reacted with a molecule containing a tertiary amine and a reactive group (e.g., a haloalkane). Subsequent quaternization of the tertiary amine would yield a cationic surfactant with a this compound-derived tail. Such surfactants could find applications as stabilizers in polymer dispersions or as functional additives in polymer formulations. nih.govmdpi.com

The table below outlines the potential synthesis and applications of this compound in polyurethane and cationic surfactant development.

| Application Area | Synthetic Route | Potential Function of this compound | Resulting Polymer/Surfactant Property |

| Polyurethane Synthesis | Reaction with diisocyanates and polyols. | Incorporation into the polymer backbone via thiourethane linkage. | Increased flexibility, lower glass transition temperature, enhanced biodegradability. |

| Cationic Surfactant Development | Reaction with a tertiary amine-containing molecule followed by quaternization. | Forms the hydrophobic tail of the surfactant. | Surface-active properties for use as a stabilizer or functional additive in polymer systems. |

This table is based on established chemical principles and related research, as direct and detailed research on the specific applications of this compound was not extensively available in the provided search results.

Catalytic Roles and Processes Involving Decyl Mercaptoacetate Derivatives

Organotin Mercaptoacetates as Catalysts in Polymer Chemistry

Organotin compounds, including those derived from mercaptoacetic acid esters like decyl mercaptoacetate (B1236969), are widely recognized for their catalytic activity in several polymerization reactions. The general structure of these catalysts involves a tin atom bonded to one or more alkyl groups and one or more mercaptoacetate ligands. While specific research focusing exclusively on decyl mercaptoacetate derivatives is limited, the catalytic behavior can be understood from the well-established chemistry of analogous organotin mercaptides.

Organotin compounds are effective catalysts for condensation reactions, such as esterification and polyesterification, due to their Lewis acidity. gelest.com They are often preferred over strong acids or bases because they minimize side reactions. gelest.com The catalytic mechanism generally involves the coordination of the tin center with the hydroxyl group of an alcohol and the carbonyl group of a carboxylic acid or ester, facilitating nucleophilic attack and subsequent ester formation.

In the context of organotin mercaptoacetates, the tin-sulfur bond is a key feature. These compounds, such as dibutyltin (B87310) dilaurylmercaptide, are used to catalyze reactions like the formation of polyurethanes. lupinepublishers.com The catalytic cycle for a generic dialkyltin di(mercaptoacetate) in an esterification reaction can be proposed as follows:

Coordination: The tin catalyst coordinates with the alcohol and carboxylic acid reactants.

Activation: This coordination enhances the electrophilicity of the carboxylic acid's carbonyl carbon and the nucleophilicity of the alcohol's oxygen.

Ester Formation: The alcohol attacks the activated carbonyl group, leading to the formation of an ester and water.

Catalyst Regeneration: The catalyst is regenerated and can participate in further cycles.

The long alkyl chain from the decyl group in this compound can enhance the solubility of the organotin catalyst in non-polar organic media, which is advantageous in many industrial polymerization processes.

Table 1: Representative Organotin Catalysts in Condensation Reactions

| Catalyst Type | Polymerization Reaction | Typical Monomers | Key Catalyst Features |

|---|---|---|---|

| Dialkyltin Dicarboxylates (e.g., Dibutyltin Dilaurate) | Polyurethane formation | Diisocyanates, Diols | High catalytic activity, promotes chain extension. gelest.comlupinepublishers.com |

| Dialkyltin Mercaptides | Polyesterification | Dicarboxylic acids, Diols | Good solubility in organic media, reduced side reactions. lupinepublishers.com |

Organotin compounds are extensively used as catalysts for the curing of room-temperature-vulcanizing (RTV) silicone elastomers. lupinepublishers.comresearchgate.net This process typically involves the condensation reaction of silanol-terminated polydimethylsiloxane (B3030410) (PDMS) with a crosslinking agent, such as a tri- or tetra-functional alkoxysilane. lupinepublishers.comresearchgate.net

The catalytic mechanism, while not fully elucidated, is believed to involve the formation of a tin-silanolate intermediate. researchgate.netresearchgate.net The organotin catalyst, for instance, a dialkyltin mercaptoacetate, would first react with atmospheric moisture to form an organotin hydroxide. This species then reacts with the silanol (B1196071) groups of the PDMS or the alkoxysilane crosslinker to form a reactive intermediate that facilitates the formation of Si-O-Si bonds, resulting in a crosslinked network. researchgate.net

The choice of ligands on the tin atom influences the curing rate and the properties of the final elastomer. Mercaptoacetate ligands can offer a balance of reactivity and stability. The presence of the decyl group would likely impact the catalyst's compatibility with the silicone polymer matrix. A potential issue with organotin catalysts in condensation cure systems is the possibility of cure reversal, where the silicone chemically breaks down back to a liquid form, especially in enclosed spaces at elevated temperatures over long periods. siliconetechnologies.com

Table 2: Components in a Typical RTV Silicone Formulation

| Component | Function | Example |

|---|---|---|

| Base Polymer | Provides the main elastomeric backbone. | Silanol-terminated polydimethylsiloxane (PDMS) |

| Crosslinking Agent | Forms crosslinks to create the network structure. | Tetraethoxysilane (TEOS) |

| Catalyst | Accelerates the condensation curing reaction. | Organotin compounds (e.g., Dibutyltin Dilaurate, Organotin Mercaptoacetates) lupinepublishers.comgoogle.com |

Transition Metal Catalysis Modulated by Thiol Ligands

Thiol-containing molecules, such as this compound, can act as ligands for transition metals, influencing their catalytic activity. The sulfur atom in the thiol group is a soft Lewis base and readily coordinates to soft Lewis acidic transition metals. wikipedia.org The nature of the thiol ligand can modulate the electronic and steric properties of the metal center, thereby tuning its reactivity and selectivity in catalytic transformations. nih.gov

Recent research has explored the concept of "transient cooperative ligands" (TCLs), where a thiol ligand can reversibly coordinate to a metal center. nih.govacs.orgnih.gov This reversible coordination can lead to either an enhancement or an inhibition of the catalytic activity, providing a means to control the reaction outcome. nih.govacs.org For example, in hydrogenation and dehydrogenation reactions catalyzed by ruthenium pincer complexes, the addition of a thiol can either accelerate the reaction or improve selectivity by reversibly blocking coordination sites. nih.govnih.gov

While specific studies on this compound as a TCL are not available, its structure suggests it could participate in such metal-ligand cooperation. The thiol group would provide the coordinating functionality, while the decyl ester tail could influence the catalyst's solubility and interaction with substrates.

Table 3: Effects of Thiol Ligands on Transition Metal Catalysis

| Catalytic System | Role of Thiol Ligand | Observed Effect |

|---|---|---|

| Ruthenium Pincer Complex | Transient Cooperative Ligand (TCL) | Acceleration of dehydrogenation, control of selectivity in alkyne semihydrogenation. nih.govnih.gov |

| General Transition Metal Complexes | Modulator of Electronic/Steric Properties | Tuning of catalyst reactivity and selectivity. nih.gov |

Role in Oxidation and Reduction Catalytic Cycles

The thiol group of mercaptoacetates can participate in oxidation-reduction (redox) reactions, which are fundamental to many catalytic cycles. Thiols can be oxidized to disulfides, and this reversible process is a key feature in many biological and industrial catalytic systems.

In the context of catalysis, a metal-thiolate complex can undergo redox reactions where both the metal center and the sulfur ligand are redox-active. For instance, in certain enzymatic systems, cysteine residues (which contain a thiol group) coordinate to a metal center and play a crucial role in electron transfer processes. wikipedia.org

A derivative like this compound could potentially be involved in catalytic cycles in several ways:

As a Reductant: The thiol group can be oxidized, reducing a metal catalyst to a lower oxidation state to regenerate the active catalyst.

As a Redox-Active Ligand: Coordinated to a metal center, the thiolate ligand can facilitate electron transfer to or from a substrate.

In Radical Reactions: Thiols can act as hydrogen atom donors in radical-mediated reduction reactions.

The specific role of this compound in such cycles would depend on the reaction conditions and the nature of the other species involved. The principles of redox reactions are well-established, involving the transfer of electrons and changes in oxidation states. fiveable.melibretexts.org

Table 4: Potential Roles of Thiol Groups in Redox Catalysis

| Role | Description | Example Reaction |

|---|---|---|

| Reducing Agent | The thiol is oxidized (e.g., to a disulfide) while another species is reduced. | Regeneration of a metal catalyst. |

| Radical Chain Transfer Agent | The thiol donates a hydrogen atom to a radical, propagating a radical chain reaction. | Polymerization or organic synthesis. |

| Redox-Active Ligand | The thiolato ligand participates in electron transfer in a metal complex. | Bioinorganic-inspired catalysis. |

Material Science Perspectives and Future Research Directions

Design and Development of Novel Thiol-Functionalized Materials

The thiol group in decyl mercaptoacetate (B1236969) is a key functional handle for grafting the molecule onto various substrates or for participating in polymerization reactions, leading to the creation of new materials with tailored properties. The long decyl chain, in turn, can impart hydrophobicity, flexibility, and compatibility with various polymer matrices.

Future research is focused on harnessing these features to design and synthesize novel thiol-functionalized materials. This includes the development of:

Functionalized Polymers: The thiol group can readily participate in "click" chemistry reactions, such as thiol-ene and thiol-yne reactions, to create cross-linked networks or to functionalize existing polymers. morressier.com These reactions are highly efficient and can proceed under mild conditions, making them ideal for creating advanced polymer architectures. For instance, thiol-functionalized polynorbornene dicarboximides have been successfully synthesized via Ring-Opening Metathesis Polymerization (ROMP) and have demonstrated effectiveness as adsorbents for heavy metal ions from aqueous solutions. mdpi.com The incorporation of the decyl chain from decyl mercaptoacetate could enhance the processability and mechanical properties of such polymers.

Surface-Modified Nanoparticles: The thiol group exhibits a strong affinity for the surfaces of noble metal nanoparticles, such as gold and silver. researcher.liferesearchgate.net This allows for the straightforward surface functionalization of these nanoparticles with this compound. Such modifications can improve the dispersibility of nanoparticles in non-polar media and can be used to introduce specific functionalities. For example, superparamagnetic iron oxide nanoparticles (SPIONs) functionalized with thiol-containing molecules have been shown to be effective adsorbents for heavy metal ions like Pt(IV), Ag+, and Hg2+. researcher.life

Self-Assembled Monolayers (SAMs): The thiol group can form highly ordered self-assembled monolayers on various metal surfaces. The long decyl chains of this compound would align due to van der Waals interactions, creating a dense, hydrophobic barrier. These SAMs could find applications in corrosion inhibition, lubrication, and as coatings to control surface wetting properties.

Table 1: Overview of Novel Thiol-Functionalized Material Platforms

| Material Platform | Design Principle | Potential Contribution of this compound | Key Applications |

| Thiol-Ene Networks | Cross-linking of multi-functional thiols and alkenes via radical-mediated addition. morressier.com | Acts as a mono-thiol to control cross-link density; the decyl chain provides flexibility and hydrophobicity. | Degradable materials, hydrogels, coatings. morressier.com |

| Functionalized Adsorbents | Grafting of thiol groups onto solid supports (e.g., spent grain, covalent organic frameworks). nih.govrsc.org | The thiol group provides a binding site for heavy metals; the decyl chain can modify surface polarity. | Environmental remediation, selective metal extraction. nih.govrsc.org |

| Surface-Modified Nanoparticles | Covalent attachment of thiols to nanoparticle surfaces (e.g., gold, iron oxide). researcher.life | Stabilizes nanoparticles in organic media; creates a hydrophobic surface layer. | Catalysis, sensing, targeted drug delivery. |

| Self-Assembled Monolayers | Spontaneous organization of thiol molecules on metal substrates. | Forms a dense, ordered hydrophobic layer for surface protection and modification. | Corrosion inhibition, anti-fouling coatings, molecular electronics. |

Interdisciplinary Research at the Interface of Chemistry and Materials Engineering

The development of materials based on this compound necessitates a close collaboration between chemists and materials engineers. Chemists can focus on the synthesis and modification of the molecule, while materials engineers can investigate the processing, characterization, and performance of the resulting materials in specific applications.

Key areas for interdisciplinary research include:

Polymer Synthesis and Processing: Chemists can explore various polymerization techniques (e.g., thiol-ene polymerization, emulsion polymerization) to incorporate this compound into different polymer backbones. morressier.com Materials engineers can then study the rheological, thermal, and mechanical properties of these new polymers to assess their suitability for applications such as adhesives, sealants, or elastomers.

Composite Materials: this compound can be used as a coupling agent to improve the interfacial adhesion between inorganic fillers and organic polymer matrices. The thiol group can bind to the filler surface, while the decyl chain can entangle with the polymer matrix, leading to enhanced mechanical properties.

Environmental Durability: A significant research area is the long-term stability and degradation of materials containing this compound. nih.gov Understanding the biodegradation pathways and environmental impact is crucial for designing sustainable materials, particularly for applications where environmental release is possible, such as in cosmetic formulations or industrial fluids. nih.gov

Computational and Theoretical Studies in this compound Chemistry

Computational chemistry and theoretical modeling are powerful tools for accelerating the design and development of new materials. These methods can provide fundamental insights into the behavior of this compound at the molecular level, guiding experimental efforts.

Future computational studies could focus on:

Density Functional Theory (DFT): DFT calculations can be used to predict the reactivity of the thiol group in this compound. nih.gov By calculating thermodynamic descriptors, researchers can understand its efficacy in radical scavenging or its binding energy to different metal surfaces. nih.gov Such studies can help in screening its potential as an antioxidant or corrosion inhibitor.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound molecules in bulk or at interfaces. This can be used to predict the structure of self-assembled monolayers, the conformation of the decyl chain in a polymer matrix, and the diffusion of small molecules through materials containing this compound.

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to correlate the molecular structure of this compound and its derivatives with macroscopic properties. This would enable the in-silico design of new molecules with optimized performance for specific applications, such as predicting the biodegradability of different thioglycolic acid esters. nih.gov

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Research Focus | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. nih.govresearchgate.net | Bond dissociation energies, reaction pathways, adsorption energies on surfaces, molecular orbital analysis. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Conformation of molecules in different environments, structure of self-assembled monolayers, diffusion coefficients. |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with material properties. nih.gov | Prediction of physical properties (e.g., boiling point, viscosity) and performance metrics (e.g., inhibition efficiency, biodegradability). |

Emerging Applications and Unexplored Research Avenues

While research on this compound is still developing, its molecular structure suggests several promising application areas and unexplored research paths. Esters of mercaptoacetic acid are known to be effective corrosion inhibitors and stabilizers for polymers like PVC. ppor.az

Emerging applications include:

Advanced Corrosion Inhibitors: The ability of the thiol group to adsorb onto metal surfaces, combined with the hydrophobic barrier formed by the decyl chains, makes this compound a strong candidate for corrosion inhibitors, particularly for protecting metals in oily or non-aqueous environments. ppor.az

Heavy Metal Remediation: Thiol-functionalized materials are renowned for their ability to chelate heavy metal ions. mdpi.comrsc.org Materials incorporating this compound could be developed as effective sorbents for removing toxic metals like mercury, lead, and cadmium from industrial wastewater. The hydrophobic nature of the decyl group might be advantageous for creating sorbents that are effective in mixed aqueous-organic streams.

Chain Transfer Agents in Polymerization: The thiol group can act as a chain transfer agent in free-radical polymerization, allowing for the control of molecular weight and polymer architecture. The decyl group would be incorporated as an end-group, which could be used to modify the surface properties of polymer particles or films.

Unexplored research avenues that warrant investigation include:

Self-Healing Materials: The reversible nature of disulfide bonds, which can be formed by the oxidation of thiol groups, could be exploited to create self-healing polymer networks. This compound could be incorporated into a polymer matrix, and upon damage, the thiol groups could oxidize to form disulfide cross-links, repairing the material.

Biocompatible Materials: While the biocompatibility of this compound is not yet established, other thiol compounds are used in biomedical applications. Future research could explore its potential in areas such as drug delivery, where the decyl chain could interact with cell membranes, or as a component in biodegradable medical devices. ppor.az

Lubricant Additives: The combination of a metal-binding head group (thiol) and a long alkyl tail (decyl) is characteristic of many anti-wear and friction-modifying additives used in lubricants. Investigating the performance of this compound in this capacity could open up new industrial applications.

Q & A

Q. What are the established synthetic pathways for decyl mercaptoacetate, and how can reaction conditions be optimized for yield and purity?

this compound is synthesized via esterification of mercaptoacetic acid with decyl alcohol, typically catalyzed by acid (e.g., H₂SO₄) or enzymes. Key parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade heat-sensitive substrates.

- Solvent selection : Toluene or hexane is often used to azeotropically remove water, shifting equilibrium toward product formation.

- Purification : Vacuum distillation or column chromatography ensures high purity (>98%), confirmed by GC-MS or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- FTIR : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹, ester C=O at ~1730 cm⁻¹) .

- ¹H/¹³C NMR : Confirms alkyl chain integration (δ 0.8–1.6 ppm for CH₃/CH₂ groups) and ester linkage (δ 4.1–4.3 ppm for OCH₂) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 233) and fragmentation patterns .

Q. How can thermogravimetric analysis (TGA) assess the thermal stability of this compound in polymer matrices?

TGA quantifies decomposition onset temperatures and residue content. For example, in poly(ethylene-co-vinyl acetate-co-vinyl mercaptoacetate), vinyl mercaptoacetate’s thermal degradation occurs at ~220°C, aiding in copolymer composition analysis .

Advanced Research Questions

Q. What methodological challenges arise in quantifying this compound in anaerobic microbial cultures, and how can they be resolved?

Q. How do structural modifications of mercaptoacetate thioesters (e.g., alkyl chain length) influence their biological activity?

- Case study : Shorter alkyl chains (e.g., ethyl) exhibit higher solubility but lower membrane permeability, while longer chains (e.g., decyl) enhance lipophilicity and metallo-β-lactamase inhibition (Ki < 1 µM). ITC binding assays and cytotoxicity screening (e.g., L-929 fibroblasts) validate selectivity .

Q. What contradictions exist in reported production rates of mercaptoacetate derivatives, and how can experimental design address them?

Q. How can this compound be integrated into donor–acceptor systems for luminescent materials?

- Application : Ethyl mercaptoacetate serves as a thiol precursor in synthesizing bithiophene derivatives. Decyl analogs may enhance solubility in nonpolar solvents for optoelectronic applications (e.g., λem = 450–500 nm) .

Key Research Findings

This compound’s lipophilicity enhances its utility in lipid-soluble drug formulations and enzyme inhibition .

Microbial production rates vary significantly with carbon source, highlighting the need for substrate standardization .

NMR and MS provide complementary data for structural elucidation, critical for validating synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.